N-(tert-butoxycarbonyl)glycylglycylphenylalanylmethionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}ACETAMIDO)ACETAMIDO]-3-PHENYLPROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound characterized by its intricate structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}ACETAMIDO)ACETAMIDO]-3-PHENYLPROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves multiple steps, each requiring specific reagents and conditions. One common approach includes the use of tert-butoxycarbonyl (Boc) as a protecting group for amino acids. The synthesis typically starts with the protection of amino groups using Boc anhydride, followed by sequential coupling reactions with other protected amino acids and functional groups. The final deprotection step yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive coupling and deprotection steps efficiently, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}ACETAMIDO)ACETAMIDO]-3-PHENYLPROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of carbonyl groups results in alcohols .
Scientific Research Applications
2-{2-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}ACETAMIDO)ACETAMIDO]-3-PHENYLPROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein and peptide research.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}ACETAMIDO)ACETAMIDO]-3-PHENYLPROPANAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(tert-But-oxy-carbonyl-amino)-oxy]acetic acid
- (S)-2- (2- ((tert-Butoxycarbonyl)amino)-3- (1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C23H34N4O7S |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C23H34N4O7S/c1-23(2,3)34-22(33)25-13-18(28)24-14-19(29)26-17(12-15-8-6-5-7-9-15)20(30)27-16(21(31)32)10-11-35-4/h5-9,16-17H,10-14H2,1-4H3,(H,24,28)(H,25,33)(H,26,29)(H,27,30)(H,31,32) |
InChI Key |
NNLKEHUYJJNWCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.